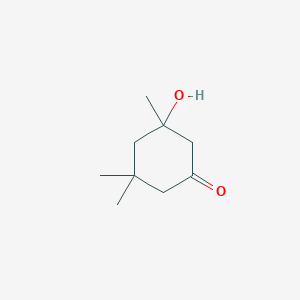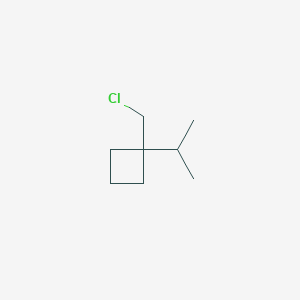
Cyclohexanone, 3-hydroxy-3,5,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3,5,5-trimethylcyclohexanone is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.225 g/mol . It is a derivative of cyclohexanone, characterized by the presence of three methyl groups and a hydroxyl group on the cyclohexane ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-hydroxy-3,5,5-trimethylcyclohexanone can be synthesized through the selective hydrogenation of isophorone. This process involves the use of hydrogen gas and a hydrogenation catalyst, such as RANEY® nickel, in the presence of a solvent like tetrahydrofuran (THF). The reaction conditions typically include a temperature range of 20-30°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, the continuous preparation of 3-hydroxy-3,5,5-trimethylcyclohexanone involves the base-catalyzed reaction of isophorone with hydrogen cyanide. This process is carried out in two separate reaction zones: one with complete back-mixing and the other without back-mixing. The reaction is typically conducted in the presence of a highly alkaline catalyst, such as potassium carbonate, and a polar solvent like dimethylacetamide .
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-3,5,5-trimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 3,5,5-trimethylcyclohexanone.
Reduction: 3,5,5-trimethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagent used.
Applications De Recherche Scientifique
3-hydroxy-3,5,5-trimethylcyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed as a solvent and in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of 3-hydroxy-3,5,5-trimethylcyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its role in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,5-trimethylcyclohexanone: Lacks the hydroxyl group present in 3-hydroxy-3,5,5-trimethylcyclohexanone.
3,3,5-trimethylcyclohexanol: Contains an additional hydroxyl group compared to 3-hydroxy-3,5,5-trimethylcyclohexanone.
Cyclohexanone: The parent compound without any methyl or hydroxyl substitutions.
Uniqueness
3-hydroxy-3,5,5-trimethylcyclohexanone is unique due to the presence of both a hydroxyl group and three methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
89768-14-9 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-hydroxy-3,5,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-8(2)4-7(10)5-9(3,11)6-8/h11H,4-6H2,1-3H3 |
Clé InChI |
ZFBPQXPBBSXEQG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC(C1)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)




![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)

![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)






